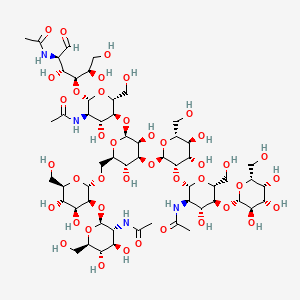

G-NGA2 N-Glycan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

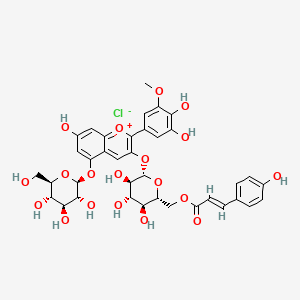

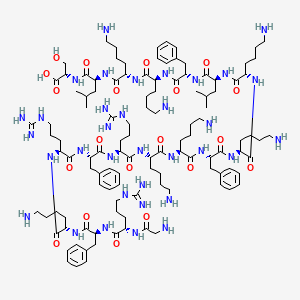

G-NGA2 N-Glycan is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a substructure of NA2 glycan and is found on many mammalian glycoproteins, including human immunoglobulin G. This compound is a part of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2, which are widely present on glycoproteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

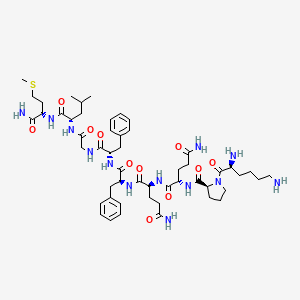

G-NGA2 N-Glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis. This process involves a combination of high-performance liquid chromatography and glycosidase digestion . The preparation of N-glycans often requires enzymatic release followed by derivatization with fluorescent dyes for separation and detection .

Industrial Production Methods

In industrial settings, the preparation of N-glycans, including this compound, involves streamlined workflows to reduce preparation time. For example, the Agilent AdvanceBio Gly-X N-Glycan Preparation platform allows for the preparation of APTS-labeled N-glycans ready for analysis in approximately 2.5 hours .

Análisis De Reacciones Químicas

Types of Reactions

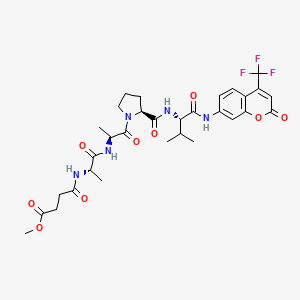

G-NGA2 N-Glycan undergoes various chemical reactions, including glycosylation, hydrolysis, and enzymatic modifications. These reactions are essential for the synthesis and processing of N-glycans in biological systems .

Common Reagents and Conditions

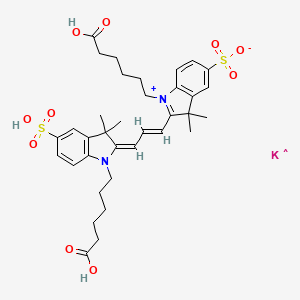

Common reagents used in the synthesis and modification of N-glycans include glycosyltransferases, glycosidases, and fluorescent dyes such as 8-aminopyrene-1,3,6-trisulfonate. The reactions typically occur under mild conditions to preserve the integrity of the glycan structures .

Major Products Formed

The major products formed from these reactions include various glycan structures with different degrees of branching and modifications. These products are crucial for studying the biological roles and molecular basis of N-glycans .

Aplicaciones Científicas De Investigación

G-NGA2 N-Glycan has numerous scientific research applications across various fields:

Chemistry: It is used to study the structure and function of glycoproteins and their interactions with other molecules.

Biology: N-glycans play a significant role in protein folding, stability, and intercellular traffic.

Medicine: N-glycans are critical in the development of therapeutic proteins, including monoclonal antibodies.

Mecanismo De Acción

G-NGA2 N-Glycan exerts its effects through its role in glycosylation, a post-translational modification process. N-glycans are attached to nascent glycoproteins and are processed and matured by various glycosidases and glycosyltransferases during protein transport. These modifications regulate the functions of target glycoproteins, including their folding, trafficking, and interactions with other proteins .

Comparación Con Compuestos Similares

Similar Compounds

A2 Glycan: A di-sialylated parent of NA2 glycan.

A1 Glycan: A mono-sialylated parent of NA2 glycan.

NA2 Glycan: A di-galactosylated parent of NGA2 glycan.

M3N2 Glycan: A substructure of NGA2 glycan.

Uniqueness

G-NGA2 N-Glycan is unique due to its asialo- and agalacto- structure, which distinguishes it from other N-glycans that may contain sialic acid or galactose residues. This unique structure allows it to serve specific roles in glycoprotein function and interactions .

Propiedades

Fórmula molecular |

C56H94N4O41 |

|---|---|

Peso molecular |

1479.3 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

Clave InChI |

ZWQQPAMISBLNAI-ZWMKEPOGSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)

![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)